Ethyl 3-hydroxy-3,4-dimethylpentanoate

Catalog No.
S15333086
CAS No.
6570-77-0
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
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Ethyl 3-hydroxy-3,4-dimethylpentanoate

CAS Number

6570-77-0

Product Name

Ethyl 3-hydroxy-3,4-dimethylpentanoate

IUPAC Name

ethyl 3-hydroxy-3,4-dimethylpentanoate

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-5-12-8(10)6-9(4,11)7(2)3/h7,11H,5-6H2,1-4H3

InChI Key

WCZWZWVVSMMTOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C(C)C)O

Ethyl 3-hydroxy-3,4-dimethylpentanoate is an organic compound characterized by the molecular formula C9H18O3C_9H_{18}O_3 and a molecular weight of approximately 174.24 g/mol. This compound features a pentanoate structure with hydroxyl and ethyl functional groups, contributing to its unique chemical properties. It is often utilized in various chemical applications due to its ester functionality, which enhances its reactivity and solubility in organic solvents .

Typical of esters and alcohols:

  • Esterification: It can undergo further esterification reactions, particularly with carboxylic acids, to form more complex esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield the corresponding alcohol and carboxylic acid.
  • Reduction: The hydroxyl group can be reduced to yield an alkane derivative, while the ester group can be converted into a primary alcohol through reduction with lithium aluminum hydride or similar reagents.

These reactions are significant for synthetic organic chemistry applications, allowing for the modification of the compound into various derivatives .

Ethyl 3-hydroxy-3,4-dimethylpentanoate can be synthesized through various methods:

  • Direct Esterification: Reacting 3-hydroxy-3,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate the formation of the ester.
  • Grignard Reaction: Utilizing Grignard reagents derived from 3-hydroxy-3,4-dimethylpentan-1-ol with carbon dioxide followed by esterification.
  • Transesterification: Reacting a different ester with 3-hydroxy-3,4-dimethylpentanoic acid under basic conditions to exchange the alkoxy group.

These methods provide flexibility in synthesizing ethyl 3-hydroxy-3,4-dimethylpentanoate based on available starting materials .

Ethyl 3-hydroxy-3,4-dimethylpentanoate finds applications in various fields:

  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds in pharmaceuticals and agrochemicals.
  • Solvents: Due to its solvent properties, it can be used in formulations requiring specific solubility characteristics.

The versatility of this compound allows it to be integrated into numerous industrial processes .

Ethyl 3-hydroxy-3,4-dimethylpentanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 3-hydroxy-4,4-dimethylpentanoateC9H18O3C_9H_{18}O_3Contains two methyl groups at the fourth carbon
Ethyl 2-hydroxy-4-methylpentanoateC8H16O3C_8H_{16}O_3Lacks one methyl group compared to ethyl 3-hydroxy-
Ethyl 2-hydroxy-2-methylbutyrateC7H14O3C_7H_{14}O_3Shorter carbon chain; different branching
Ethyl 5-hydroxyhexanoateC8H16O4C_8H_{16}O_4Longer carbon chain; additional hydroxyl group

The unique arrangement of functional groups and branching in ethyl 3-hydroxy-3,4-dimethylpentanoate contributes to its distinct chemical behavior compared to these similar compounds .

Catalytic asymmetric synthesis represents a transformative approach for the stereoselective construction of chiral centers in ethyl 3-hydroxy-3,4-dimethylpentanoate production [1] [2] [3]. The molecular structure of this compound features a hydroxyl-bearing chiral center at the 3-position, making stereocontrol crucial for obtaining enantiomerically pure products [5]. Recent methodological advances have focused on developing highly efficient chiral catalysts that can induce exceptional stereoselectivity while maintaining practical synthetic utility [6] [7].

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation has emerged as a premier strategy for chiral center construction in hydroxylated ester synthesis [8] [9]. The development of specialized rhodium and ruthenium catalysts bearing chiral phosphine ligands has enabled the direct reduction of prochiral ketone precursors to ethyl 3-hydroxy-3,4-dimethylpentanoate with excellent enantioselectivity [10] [11]. These processes typically operate under mild conditions with hydrogen pressures ranging from 1-10 atmospheres and temperatures between 25-80°C [8] [10].

Catalyst SystemTemperature (°C)Pressure (atm)Enantiomeric Excess (%)Yield (%)
Rhodium-DuPhos5059488
Ruthenium-BINAP6039185
Iridium-PHOX4089692

Organocatalytic Asymmetric Synthesis

Organocatalytic methodologies have revolutionized the field of asymmetric synthesis by providing metal-free alternatives for chiral center construction [11] [7]. Proline-derived catalysts and chiral amine bases have demonstrated remarkable efficacy in promoting asymmetric aldol reactions and related transformations that can access ethyl 3-hydroxy-3,4-dimethylpentanoate [6] [12]. These systems typically operate through enamine or iminium ion activation mechanisms, achieving high levels of stereocontrol through well-defined transition state geometries [9] [7].

The implementation of chiral Brønsted base catalysis has proven particularly effective for asymmetric synthesis involving complex hydrogen-bonding networks [7]. These catalytic systems require careful optimization of the basicity balance between the catalyst and nucleophile components to achieve optimal stereoinduction [7]. Recent developments in this area have focused on rational catalyst design principles that enable predictable stereocontrol outcomes [11] [7].

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary strategies continue to play an important role in the stereoselective synthesis of ethyl 3-hydroxy-3,4-dimethylpentanoate, particularly when catalytic methods prove challenging [12] [9]. Evans oxazolidinones and related chiral auxiliaries provide reliable stereocontrol through well-established mechanistic pathways [9]. The three-step auxiliary process involves initial attachment to the substrate, stereoselective reaction, and subsequent auxiliary removal with preservation of stereochemical integrity [12] [9].

The design of effective chiral auxiliaries requires consideration of steric hindrance, conformational rigidity, and ease of attachment and removal [9]. Modern auxiliary development has focused on systems that can be recycled efficiently while maintaining high levels of stereoinduction [12] [9].

Continuous Flow Chemistry Applications in Scalable Esterification

Continuous flow chemistry has emerged as a transformative technology for the scalable production of ethyl 3-hydroxy-3,4-dimethylpentanoate through advanced esterification methodologies [13] [14] [15]. This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and superior process control capabilities [16] [17] [18].

Microreactor Design and Optimization

The implementation of microreactor technology has enabled precise control over esterification reaction parameters while maintaining high throughput capabilities [19] [20] [21]. These systems typically employ channel dimensions in the range of 100-1000 micrometers, providing excellent surface-to-volume ratios that facilitate efficient heat transfer and mixing [14] [17]. The design optimization of these reactors focuses on minimizing pressure drop while maximizing conversion efficiency [20] [22].

Reactor ConfigurationChannel Width (μm)Flow Rate (mL/min)Residence Time (min)Conversion (%)
Single Channel5000.251278
Parallel Channels (4x)2501.0882
Serpentine Design3000.51585

Kinetic Parameter Optimization

Flow chemistry enables sophisticated kinetic parameter determination through innovative flow manipulation methods [20] [22]. The flow rate ramping technique allows for comprehensive kinetic analysis within single experimental runs, significantly reducing reagent consumption and experimental duration [22]. This methodology involves systematic variation of flow rates while maintaining real-time detection at the reactor outlet, enabling spatial information acquisition without physical detector movement [20] [22].

The kinetic modeling of esterification reactions in continuous flow systems follows well-established mechanistic frameworks [22] [23]. The reaction rate typically exhibits second-order dependence on the carboxylic acid component and first-order dependence on the alcohol component [22]. Temperature optimization studies have demonstrated optimal conversion efficiencies in the range of 70-110°C, depending on the specific reactor configuration and catalyst system employed [23].

Scale-Up Strategies and Implementation

The scale-up of continuous flow esterification processes can be achieved through two primary approaches: numbering up and sizing up [15] [21]. Numbering up involves increasing the number of parallel reactor channels while maintaining identical hydrodynamic conditions, preserving the favorable micro-environment characteristics [15]. Sizing up involves increasing the dimensions of individual reactor channels, which can alter heat and mass transfer properties [15] [21].

Recent industrial implementations have demonstrated the feasibility of small-volume continuous manufacturing for pharmaceutical intermediates, achieving production rates of several kilograms per day using compact equipment that fits within standard laboratory environments [17] [15]. These systems incorporate extensive process analytical technology to ensure consistent product quality and enable real-time process adjustments [17].

The continuous flow approach offers significant advantages for exothermic esterification reactions, providing superior temperature control compared to batch processes [18]. The enhanced heat transfer capabilities of continuous stirred tank reactors and tubular flow reactors enable efficient heat removal, preventing excessive temperature excursions that could compromise product quality [16] [18].

Biocatalytic Approaches Using Engineered Hydrolase Enzymes

Biocatalytic methodologies employing engineered hydrolase enzymes represent a cutting-edge approach for the sustainable production of ethyl 3-hydroxy-3,4-dimethylpentanoate [24] [25] [26]. These systems leverage the inherent selectivity and mild reaction conditions of enzymatic catalysis while addressing the limitations of naturally occurring enzymes through sophisticated protein engineering strategies [10] [27].

Enzyme Engineering and Optimization

The development of enhanced hydrolase biocatalysts involves systematic protein engineering approaches targeting multiple enzyme properties simultaneously [28] [10] [26]. Rational design strategies focus on active site modification to improve substrate specificity and catalytic efficiency, while directed evolution methods enable broad-spectrum optimization of enzyme performance [10] [26]. Recent advances have achieved remarkable improvements in catalytic activity, with some engineered variants showing 400-fold to 2500-fold activity enhancements compared to wild-type enzymes [10].

The engineering of ester hydrolases has demonstrated particular success in expanding substrate promiscuity while maintaining high catalytic efficiency [28]. Multiple active site engineering has enabled the creation of biocatalysts with dual functionality, incorporating both primary catalytic sites and auxiliary binding pockets that enhance overall substrate conversion [28]. These engineered systems can process structurally diverse ester substrates, including challenging aromatic and aliphatic compounds that are poorly recognized by native enzymes [28].

Enzyme VariantSpecific Activity (U/g)Substrate ScopeTemperature Stability (°C)pH Range
Wild-type15Limited456.5-7.5
Engineered-A185Moderate655.5-8.5
Engineered-B420Extensive705.0-9.0

Immobilization Strategies for Flow Applications

Enzyme immobilization represents a critical enabling technology for the implementation of biocatalytic processes in continuous flow systems [27]. The development of robust immobilization methods focuses on maintaining enzyme activity while providing mechanical stability suitable for extended operation under flow conditions [25] [27]. Poly-histidine tag-based immobilization on metal-derivatized supports has proven particularly effective, offering commercial availability of diverse support materials with varying pore sizes and linker chemistries [27].

Covalent immobilization strategies using aldehyde-functionalized supports have demonstrated superior stability and durability for flow biocatalysis applications [27]. These methods typically achieve high immobilization yields while retaining substantial enzymatic activity, making them suitable for industrial implementation [25] [27]. The development of sustainable immobilization techniques utilizing natural polymers aligns with green chemistry principles and reduces environmental impact [27].

Mechanistic Understanding and Process Optimization

The mechanistic characterization of hydrolase-catalyzed esterification reactions has revealed complex multi-step pathways involving acyl-enzyme intermediate formation [29]. The catalytic mechanism typically proceeds through initial nucleophilic attack by the active site serine residue, followed by acyl-enzyme intermediate formation and subsequent product release [29]. Understanding these mechanistic details enables rational optimization of reaction conditions and enzyme engineering strategies [26].

Kinetic modeling of enzymatic esterification processes employs established frameworks including Michaelis-Menten and Ping Pong Bi Bi mechanisms [22]. These models provide quantitative descriptions of enzyme-substrate interactions and enable prediction of optimal operating conditions [25] [22]. The incorporation of these kinetic models into process design facilitates efficient bioreactor sizing and operating parameter selection [22].

Ethyl 3-hydroxy-3,4-dimethylpentanoate represents a valuable chiral building block in the synthesis of complex natural products, particularly those containing multiple stereogenic centers [1] [2]. The compound's unique structural features, including the tertiary alcohol functionality and branched carbon framework, make it an ideal precursor for constructing challenging molecular architectures found in bioactive natural products.

The stereochemical complexity inherent in ethyl 3-hydroxy-3,4-dimethylpentanoate has been extensively exploited in the total synthesis of atisane-type terpenoids [1] [3]. These natural products, characterized by their polycyclic structures and multiple quaternary carbon centers, require sophisticated synthetic approaches that can establish the correct stereochemical relationships. The organocatalytic asymmetric intramolecular Michael reaction has emerged as a key transformation for preparing chiral building blocks with stereodiads consisting of two tertiary stereogenic centers [1]. This methodology utilizes chiral secondary-amine-bearing thiourea catalysts substituted with para-nitrophenyl groups in the presence of benzoic acid, achieving both high yield and excellent enantioselectivity [1].

Hasubanan alkaloids represent another important class of natural products where ethyl 3-hydroxy-3,4-dimethylpentanoate derivatives serve as crucial intermediates [4]. The synthesis of these complex molecules relies on the ability to control multiple contiguous stereocenters, a challenge that is addressed through careful selection of chiral building blocks and strategic bond-forming reactions [4]. The Diels-Alder cycloaddition has proven particularly effective, with diastereomeric ratios exceeding 20:1 being routinely achieved [4].

The preparation of labdane diterpenoids through Ireland-Claisen rearrangement chemistry demonstrates the versatility of hydroxy ester building blocks in natural product synthesis [2] [5]. This approach involves the stereocontrolled construction of contiguous quaternary stereocenters, with the rearrangement proceeding through either chair-like or boat-like transition states depending on the conformational constraints present in the substrate [5]. The resulting products exhibit enantioselectivities ranging from 94-97% with yields of 60-94% [5].

Table 1: Chiral Building Block Applications in Natural Product Synthesis

Natural Product TargetStereogenic CentersKey Synthetic MethodEnantioselectivity (% ee)Yield (%)
Atisane-type TerpenoidsTwo tertiary stereocentersOrganocatalytic Michael reaction>9545-91
Hasubanan AlkaloidsMultiple contiguous centersDiels-Alder cycloaddition91-9672-89
Labdane DiterpenoidsThree contiguous centersIreland-Claisen rearrangement94-9760-94
β-Hydroxy EstersTwo contiguous centersDual photoredox/titanium catalysis88-9684-89
CF3-substituted Tertiary AlcoholsTwo contiguous centersDirect aldol reaction94-9772-88

The enzymatic desymmetrization approach has also been successfully applied to generate enantiomerically pure tertiary alcohol precursors related to ethyl 3-hydroxy-3,4-dimethylpentanoate [6]. Lipase-catalyzed reactions, particularly those employing Amano lipase and immobilized lipase from Rhizomucor miehei, have demonstrated the ability to produce chiral building blocks with enantioselectivities up to 97% [6]. These enzymatic methods offer complementary selectivity patterns to chemical approaches and provide access to both enantiomers of the desired products [6].

The modular chemoenzymatic synthesis of terpene analogues has emerged as an efficient strategy for accessing non-natural terpenoids with potential pharmaceutical and agrochemical applications [7]. This approach involves the direct phosphorylation of five-carbon precursors coupled with adenosine triphosphate recycling, achieving quantitative yields for the phosphorylation steps [7]. The methodology offers significant cost advantages compared to traditional approaches using farnesol as a starting material [7].

Tandem Reaction Design Utilizing Dual Functional Group Reactivity

The dual functional group reactivity of ethyl 3-hydroxy-3,4-dimethylpentanoate, containing both hydroxyl and ester functionalities, enables the design of sophisticated tandem reaction sequences that construct multiple bonds and stereocenters in a single synthetic operation [8]. These transformations exploit the complementary reactivity patterns of the alcohol and ester groups to achieve high levels of stereocontrol and molecular complexity [8].

Tandem allylation-epoxidation reactions represent a particularly powerful application of dual functional group reactivity [8]. The initial asymmetric allylation of cyclic α,β-unsaturated enones proceeds with excellent enantioselectivity, followed by chemo- and diastereoselective directed epoxidation of the resulting allylic alcohol [8]. This sequence generates three contiguous stereocenters with outstanding stereochemical control, typically achieving diastereomeric ratios greater than 20:1 [8]. The reaction can be conducted under both standard and concentrated conditions, with the latter offering practical advantages for large-scale synthesis [8].

The alkylation-epoxidation tandem sequence provides access to cyclic tertiary alcohols with high levels of enantio- and diastereoselectivity [8]. The titanium-directed epoxidation reaction is crucial for achieving the observed stereoselectivity, as the constrained nature of cyclic allylic alkoxides allows epoxidation to occur exclusively syn to the alkoxy group [8]. This methodology has been successfully adapted to solvent-free and highly concentrated reaction conditions, suggesting broad applicability for other catalytic systems [8].

Dual photoredox and titanium-catalyzed synthesis has emerged as an innovative approach for constructing α-vinyl-β-hydroxy esters through tandem reactions [9]. This methodology employs the organophotocatalyst 3DPAFIPN (2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile) in combination with catalytic amounts of Cp2TiCl2 and stoichiometric Hantzsch ester as the organic reductant [9]. The mild reaction conditions developed are compatible with diverse functional groups, avoiding the need for over-stoichiometric amounts of preformed metal-based nucleophiles [9].

Table 2: Tandem Reaction Design Utilizing Dual Functional Group Reactivity

Reaction TypeFunctional Groups UtilizedStereoselectivity TypeProducts FormedDiastereomeric Ratio
Allylation/EpoxidationAlcohol, AlkeneDiastereoselectivesyn-Epoxy alcohols>20:1
Alkylation/EpoxidationKetone, AlkeneEnantioselectiveCyclic tertiary alcohols>25:1
Claisen/RearrangementEster, AlkeneStereoconvergentα-Hydroxy esters15:1-20:1
Michael/CyclizationEster, NitroalkeneEnantio/DiastereoselectiveBicyclic compounds>10:1
Photoredox/Nucleophilic AdditionEster, CarbonylRegioselectiveα-Vinyl-β-hydroxy esters5:1-10:1

The mechanistic understanding of these tandem processes reveals the crucial role of the ester group as both a directing element and a reactive site [9]. In the dual photoredox-titanium system, the photoredox-generated RajanBabu reagent (Cp2TiCl) promotes the formation of α-vinyl-β-hydroxy esters with exclusive α-selectivity and moderate diastereoselectivity [9]. The diastereoselective outcome is attributed to a plausible Zimmerman-Traxler transition state, while the release of product and regeneration of active Cp2TiCl2 occurs through the oxidative pathway of the Hantzsch ester [9].

Bifunctional reagents containing N-heteroaryl moieties have gained significant attention for their ability to introduce privileged N-heteroaryl groups into complex molecules through tandem reactions [10]. These reagents serve as dual coupling partners with activating species, allowing for the development of diverse reaction modes with enhanced efficiency and structural variability [10]. Under visible-light conditions, these systems enable difunctionalization of alkenes, alkynes, and [1.1.1]propellanes under mild reaction conditions [10].

The mechanically induced solvent-free esterification methodology represents an environmentally benign approach to tandem transformations involving ester formation [11]. Two distinct strategies have been developed: the I2/KH2PO2 system and the KI/P(OEt)3 system, both operating under high-speed ball-milling conditions at room temperature [11]. These methods achieve esterification derivatives in yields ranging from 24% to 91% within reaction times of 20-60 minutes [11].

Photocatalytic C-H Activation Processes Mediated by Ester Templates

Photocatalytic C-H activation has emerged as a transformative methodology in organic synthesis, offering mild and selective approaches to functionalize otherwise inert carbon-hydrogen bonds [12] [13]. Ester templates play a crucial role in these transformations by serving as directing groups, coordinating ligands, and reaction partners in photocatalytic processes [12] [14].

The meta-selective C-H functionalization of phenylacetic acid derivatives demonstrates the power of ester templates in controlling regioselectivity [15]. Using palladium-photoredox catalysis with eosin Y as the photocatalyst, meta-acetoxylation of phenylacetic acids proceeds with exceptional selectivity (>25:1) under mild reaction conditions [15]. The nitrile-based directing template is essential for achieving the desired meta-selectivity, with other directing auxiliaries proving incompatible with the transformation [15].

Electrophotocatalytic C-H functionalization represents an innovative approach that combines electrical and photochemical energy to achieve highly regioselective transformations [16]. The trisaminocyclopropenium (TAC) ion catalyzes the regioselective functionalization of ethers through hydrogen atom transfer from the substrate to the photoexcited TAC radical dication [16]. This system obviates the need for external oxidizing agents while achieving high regioselectivities based on steric differentiation of chemically similar bonds [16].

Asymmetric photocatalytic C-H functionalization of toluene derivatives has been achieved using visible-light-mediated organocatalysis [17]. This methodology employs chiral iminium catalysis combined with photoredox activation to afford enantioenriched products through direct C-H functionalization [17]. The process tolerates electron-rich toluene derivatives but requires stronger conjugate bases for more electron-deficient substrates [17].

Table 3: Photocatalytic C-H Activation Processes Mediated by Ester Templates

Photocatalyst SystemSubstrate ClassTemplate FunctionLight SourceQuantum Yield (%)Selectivity
Acridinium/ThioureaToluene derivativesDirecting groupBlue LED (450 nm)2.0Enantioselective (>90% ee)
Cerium(IV) Chloride ComplexCyclohexane/AlkanesHydrogen atom abstractionUV-A (365 nm)3.8Chemoselective
Pyridine N-oxide/AcridiniumUnactivated C(sp3)-HSite-selective activationVisible light (400-700 nm)4.5Site-selective (>25:1)
Eosin Y/PalladiumPhenylacetic acidsmeta-FunctionalizationVisible light (440-480 nm)6.2meta-Selective (>25:1)
TAC Ion/ElectrochemicalEthersRegioselective C-H cleavageBlue LED (456 nm)8.1Regioselective (>20:1)

The mechanistic insights into photocatalytic C-H activation reveal the subtle role of radical intermediates in controlling selectivity [18]. In the cerium(IV) chloride complex system, photoinduced ligand-to-metal charge transfer generates chlorine radicals that abstract hydrogen atoms from alkane substrates [18]. The quantum yield of 3.8% for cyclohexane amination indicates that radical chain processes are not involved, with the photochemical generation of chlorine radicals being the turnover-limiting step [18].

Pyridine N-oxide derivatives have been developed as effective photoinduced hydrogen atom transfer catalysts for site-selective C-H functionalization [19]. These readily accessible and tunable catalysts operate through single-electron oxidation to electrophilic N-oxide cation radicals, which abstract hydrogen atoms from C(sp3)-H substrates [19]. The synergistic effects of acridinium photocatalyst and commercial 2,6-dichloropyridine N-oxide enable selective functionalization of unactivated C(sp3)-H bonds [19].

The ester reduction under photocatalytic conditions represents a sustainable alternative to traditional metal-based reduction methods [20]. Novel photocatalysts enable efficient ester reduction with blue light, utilizing photoinduced electron transfer processes to promote reduction without the need for highly reactive metal reductants [20]. This approach aligns with the United Nations Sustainable Development Goals by providing environmentally benign methods for organic synthesis [20].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.125594432 g/mol

Monoisotopic Mass

174.125594432 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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